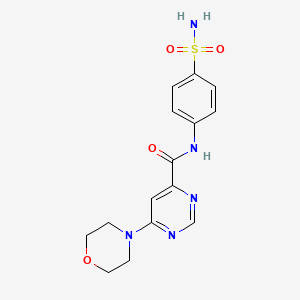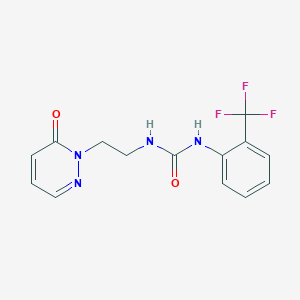
3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one, also known as EF1, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EF1 is a promising compound that exhibits various biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase. Furthermore, 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway, leading to the cleavage of various proteins involved in cell survival. 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has also been shown to inhibit the migration and invasion of cancer cells by targeting various signaling pathways involved in cell motility. Furthermore, 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been found to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity against various cancer cell lines, viruses, and bacteria. 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one also exhibits good solubility in various solvents, making it easy to handle in lab experiments. However, one of the main limitations of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is its relatively low stability, which can lead to the degradation of the compound over time. Additionally, 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has poor aqueous solubility, which can limit its use in certain biological assays.
Orientations Futures
There are several future directions for the research and development of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one to identify more potent analogs with improved biological activity. Furthermore, the potential use of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one as a drug candidate for the treatment of cancer, viral infections, and bacterial infections should be explored in more detail. Finally, the development of new delivery systems for 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one, such as nanoparticles or liposomes, could improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with 3,4-dimethoxybenzaldehyde, followed by the condensation of the resulting Schiff base with ethyl 4-chlorobenzoylacetate. The final product is obtained through a cyclization reaction using potassium carbonate in DMF.
Applications De Recherche Scientifique
3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has also been shown to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Additionally, 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO5/c1-4-34-19-11-9-17(10-12-19)26(30)21-16-29(15-18-7-5-6-8-22(18)28)23-14-25(33-3)24(32-2)13-20(23)27(21)31/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPNUNECJRWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2613936.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2613938.png)
![(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2613939.png)
![7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613940.png)



![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)

![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)